Egfr/cdk2-IN-1

Description

Significance of Receptor Tyrosine Kinases in Cancer Biology

Receptor tyrosine kinases (RTKs) are a family of enzymes that play a critical role in mediating communication between the outside and inside of a cell. nih.govwikipedia.org These proteins are embedded in the cell membrane and act as receptors for many growth factors, cytokines, and hormones. wikipedia.org When activated, RTKs trigger a cascade of signals within the cell that regulate fundamental processes like cell growth, differentiation, metabolism, and survival. nih.govnih.gov In healthy cells, the activity of RTKs is tightly controlled. nih.gov However, in many types of cancer, these kinases become dysregulated through mechanisms like mutations or overexpression, leading to uncontrolled signaling that drives tumor development, progression, metastasis, and drug resistance. nih.govnih.govmdpi.com This makes RTKs a significant target for anticancer therapies. mdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a prominent member of the ErbB family of receptor tyrosine kinases. wikipedia.orgnih.govroyalsocietypublishing.org It is essential for normal development and the function of epithelial tissues. nih.govroyalsocietypublishing.org Upon binding to its specific ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intrinsic kinase domain, leading to autophosphorylation of tyrosine residues in its C-terminal tail. mdpi.comembopress.org This phosphorylation creates docking sites for various signaling proteins, which in turn activate critical downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways. mdpi.comnih.gov These signaling cascades are central to regulating gene expression and driving cellular processes such as proliferation, survival, motility, and differentiation. nih.govmdpi.com

In numerous human cancers, the regulatory control of EGFR is lost, leading to its aberrant and persistent activation. nih.govbmbreports.org This can occur through several mechanisms, including the amplification of the EGFR gene, which leads to an overproduction of the receptor protein on the cell surface. nih.govnih.gov Enhanced EGFR levels have been linked to a poor prognosis in cancers of the head and neck, bladder, ovary, cervix, and esophagus. nih.gov Furthermore, mutations within the EGFR gene can cause the receptor to become constitutively active, meaning it signals continuously even in the absence of its activating ligands. royalsocietypublishing.orgbmbreports.orgnih.gov These activating mutations are frequently found in non-small cell lung cancer (NSCLC) and glioblastoma. nih.govbmbreports.orgnih.gov This sustained, ligand-independent signaling drives uncontrolled cell division and contributes to the malignant phenotype. bmbreports.orgjcancer.org

Role of Cyclin-Dependent Kinases in Cell Cycle Regulation

The cell cycle is the orderly sequence of events by which a cell duplicates its contents and divides into two. This process is fundamental for growth and development and is tightly controlled by a family of enzymes called cyclin-dependent kinases (CDKs). wikipedia.orgkhanacademy.org CDKs are serine/threonine kinases that, as their name implies, are dependent on regulatory protein partners called cyclins to become active. wikipedia.orgkhanacademy.org Different cyclin-CDK complexes are formed and activated at specific phases of the cell cycle, where they phosphorylate a variety of substrate proteins to drive the cell from one phase to the next. wikipedia.orgkhanacademy.orgmdpi.com This precise regulation ensures the integrity of the genome and the proper timing of cell division. wikipedia.org

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the transition from the G1 (Gap 1) phase to the S (Synthesis) phase, where DNA replication occurs. patsnap.compatsnap.com In late G1, CDK2 binds to cyclin E. frontiersin.org The active cyclin E-CDK2 complex phosphorylates several key proteins, including the retinoblastoma protein (Rb), which promotes the release of E2F transcription factors. mdpi.comfrontiersin.org This event is critical for initiating DNA synthesis. frontiersin.org As the cell moves into the S phase, cyclin E is degraded and CDK2 partners with cyclin A. biocompare.combiolegend.com The cyclin A-CDK2 complex then phosphorylates components of the DNA replication machinery, ensuring the process continues correctly. biocompare.com Evidence also suggests that CDK2 has essential functions during the S and G2 phases, helping to prepare the cell for mitosis. nih.gov

The dysregulation of CDK activity is a hallmark of cancer, leading to unchecked cell proliferation. mdpi.compatsnap.comnih.gov While the CDK2 gene itself is not typically amplified, its activity is frequently elevated in cancer cells through the overexpression of its cyclin partners, particularly cyclin E. elgenelim.com This aberrant CDK2 activation leads to uncontrolled cell division and tumor growth. patsnap.comisef.net The dysregulation of CDK2 and its associated cyclins has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. patsnap.comnumberanalytics.com

Rationale for Co-targeting EGFR and CDK2 in Cancer Therapy

The rationale for simultaneously inhibiting both EGFR and CDK2 stems from the intricate connections between these two signaling pathways. The EGFR-RAS-ERK pathway, crucial for cell survival and proliferation, is frequently overactive in cancer. nih.gov Recent research has revealed that CDK2 can act as a novel regulator of this pathway. nih.govrupress.orgresearchgate.net Specifically, CDK2 can phosphorylate and activate a deubiquitinase called USP37, which in turn stabilizes the ERK1/2 proteins, key components of the EGFR signaling cascade. nih.govrupress.org By stabilizing ERK1/2, CDK2 enhances cancer cell proliferation. rupress.orgresearchgate.net

This creates a scenario where inhibiting EGFR alone might not be sufficient, as CDK2 activity can still support the pro-proliferative signals downstream. Conversely, inhibiting CDK2 alone might be circumvented by strong upstream signaling from EGFR. Therefore, a dual inhibitor like Egfr/cdk2-IN-1 that targets both proteins offers a "double strike" against the cancer cell's growth machinery. rupress.org This combined approach aims to simultaneously shut down the initial signal from EGFR and prevent the stabilization of key downstream effectors by CDK2. nih.govrupress.org This synergistic strategy has the potential to be more effective at killing cancer cells, potentially overcoming resistance mechanisms that can arise when only a single pathway is targeted. rupress.orgaacrjournals.org

Research Findings for this compound

This compound is a chemical compound identified as an inhibitor of both EGFR and CDK2. In vitro studies have demonstrated its cytotoxic effects on cancer cells.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H12BrClO2 | invivochem.com |

| Molecular Weight | 387.65 g/mol | invivochem.commedchemexpress.com |

| Appearance | Solid at room temperature | invivochem.com |

Table 2: In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Incubation Time | Reference |

|---|---|---|---|---|

| MCF7 | Breast Cancer | 4.1 | 48 hours | invivochem.com |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Overcoming Resistance to Single-Agent Kinase Inhibitors

A significant challenge in cancer therapy is the emergence of resistance to single-agent kinase inhibitors. plos.orgplos.org Tumors treated with EGFR inhibitors can develop resistance through several mechanisms, including secondary mutations in the EGFR gene or the activation of alternative signaling pathways that bypass the inhibited target. plos.orgascopubs.org This leads to a reactivation of pro-survival signals, rendering the initial therapy ineffective. rupress.orgpnas.org

Targeting multiple key proteins at once is a promising strategy to overcome these resistance mechanisms. plos.orgplos.org By simultaneously blocking both EGFR and CDK2, a dual inhibitor can theoretically prevent or delay the onset of resistance. This multi-targeted approach addresses multiple pathways involved in cancer cell survival, proliferation, and metastasis, potentially leading to more durable therapeutic responses. plos.orgplos.org

Potential for Synergistic Anti-Tumor Effects

The combination of EGFR and CDK2 inhibition has the potential for synergistic anti-tumor effects, meaning the combined effect is greater than the sum of the individual effects. rupress.orgnih.gov Research has shown that CDK2 is a novel regulator of the ERK pathway, a critical downstream component of EGFR signaling. rupress.orgnih.gov Specifically, CDK2 can stabilize and enhance the activity of ERK1/2. rupress.orgnih.gov

Therefore, a dual inhibitor that targets both EGFR and CDK2 can deliver a "double strike" against this crucial cancer pathway. rupress.orgnih.gov The EGFR-inhibiting component decreases the phosphorylation and activation of the ERK pathway, while the CDK2-inhibiting component leads to a reduction in the total protein levels of ERK1/2. nih.gov This combined downregulation of ERK1/2 stability and activity may lead to more efficient cancer cell killing, even at lower drug concentrations, which could also reduce potential side effects. rupress.orgnih.govnih.gov

Overview of this compound as a Dual Kinase Inhibitor

This compound, also identified as Compound 3b in associated research, is a chemical compound developed as a dual inhibitor of both EGFR and CDK2. medchemexpress.cominvivochem.com It belongs to a class of spirooxindoles, a structural motif explored for its potential as an anticancer agent. medchemexpress.com

Preclinical studies have evaluated the cytotoxic effects of this compound against human cancer cell lines. In in-vitro experiments, the compound demonstrated notable activity against both breast (MCF7) and liver (HepG2) cancer cells. medchemexpress.cominvivochem.com The potency of this cytotoxic effect is measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 Value (µM) |

| MCF7 | Breast Cancer | 4.1 |

| HepG2 | Liver Cancer | 3.5 |

| Data from in-vitro cytotoxicity assays after 48 hours of exposure to this compound. medchemexpress.cominvivochem.com |

These findings indicate that this compound possesses cytotoxic properties against these cancer cell lines, supporting its classification as a potential anticancer agent for further research. medchemexpress.cominvivochem.com

Structure

3D Structure

Properties

Molecular Formula |

C19H12BrClO2 |

|---|---|

Molecular Weight |

387.7 g/mol |

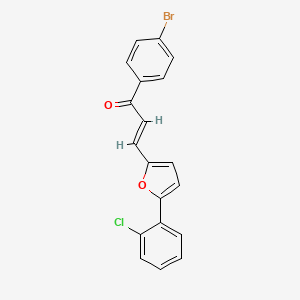

IUPAC Name |

(E)-1-(4-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C19H12BrClO2/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(23-15)16-3-1-2-4-17(16)21/h1-12H/b11-9+ |

InChI Key |

YIOGDNXXYFSGJY-PKNBQFBNSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br)Cl |

Origin of Product |

United States |

Molecular Biology of Egfr and Cdk2 in Oncogenesis

EGFR Signaling Cascades in Cancer Cell Proliferation and Survival

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in normal physiological processes such as cellular growth, proliferation, and differentiation. rupress.org However, in numerous cancers, including non-small-cell lung cancer, glioblastoma, and colorectal cancer, EGFR is frequently overexpressed, amplified, or mutated. nih.govnih.gov This aberrant EGFR activity leads to the over-activation of downstream signaling pathways that are beneficial to cancer cell proliferation and survival. nih.gov Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its C-terminal tail, creating docking sites for various adaptor proteins and initiating a cascade of signaling events. nih.govdanaher.com

One of the most critical signaling pathways downstream of EGFR is the RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Following EGFR activation, adaptor proteins like Growth factor receptor-bound protein 2 (Grb2) and SHC are recruited to the phosphorylated receptor. nih.govnih.gov Grb2, in turn, recruits the Son of Sevenless (SOS) protein, a guanine (B1146940) nucleotide exchange factor that activates RAS proteins. nih.govfrontiersin.org

Activated RAS, a small GTPase, then initiates a phosphorylation cascade by activating RAF kinases. nih.gov RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase). mdpi.com Activated ERK can then translocate to the nucleus and phosphorylate a variety of transcription factors, including c-Myc, leading to the expression of genes involved in cell proliferation, survival, and differentiation. mdpi.comaacrjournals.org The EGFR/Ras/ERK pathway can also regulate the expression of microRNAs, such as miR-7, which can further influence tumorigenesis by targeting transcriptional repressors. aacrjournals.org

Interestingly, some studies suggest that in certain cancer types, such as pancreatic cancer with mutant KRAS, EGFR-mediated ERK activation can occur independently of RAS, indicating the existence of alternative signaling routes. nih.gov

Table 1: Key Components of the EGFR-RAS-ERK Pathway and their Functions

| Component | Function | Key Interactions |

|---|---|---|

| EGFR | Receptor Tyrosine Kinase | Binds to EGF, dimerizes, and autophosphorylates. nih.gov |

| Grb2 | Adaptor Protein | Binds to phosphorylated EGFR and recruits SOS. nih.govnih.gov |

| SOS | Guanine Nucleotide Exchange Factor | Activates RAS by promoting GTP binding. frontiersin.org |

| RAS | Small GTPase | Activates the RAF-MEK-ERK cascade. nih.gov |

| RAF | Serine/Threonine Kinase | Phosphorylates and activates MEK. mdpi.com |

| MEK | Dual-Specificity Kinase | Phosphorylates and activates ERK. mdpi.com |

| ERK | Serine/Threonine Kinase | Phosphorylates transcription factors to regulate gene expression. mdpi.com |

The signaling output of EGFR is tightly controlled by its endocytosis, trafficking, and degradation. danaher.com Upon activation, the EGFR-ligand complex is internalized via endocytosis. danaher.com Once inside the cell, EGFR-containing vesicles can either be recycled back to the plasma membrane for further signaling or be targeted for degradation in lysosomes, which attenuates the signal. mdpi.com

The balance between recycling and degradation is crucial, and its dysregulation is often observed in cancer. researchgate.net For instance, some mutant EGFRs found in non-small cell lung cancer preferentially recycle rather than degrade, leading to enhanced signaling. mdpi.com Ubiquitination, the process of attaching ubiquitin molecules to a protein, plays a key role in targeting EGFR for lysosomal degradation. frontiersin.org Alterations that impair this process can lead to sustained EGFR signaling and contribute to tumorigenesis. researchgate.net The endocytic pathway is therefore a critical regulator of EGFR signaling, and its disruption can have significant consequences for cell behavior. mdpi.com

CDK2-Mediated Control of Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that is a key regulator of cell cycle progression, particularly the transitions from G1 to S phase and progression through S phase. nih.govfrontiersin.org The activity of CDK2 is dependent on its association with regulatory proteins called cyclins. oup.com Dysregulation of CDK2 activity is a common feature of many cancers, leading to uncontrolled cell proliferation. mdpi.com

During the G1 phase of the cell cycle, mitogenic signals lead to the synthesis of D-type cyclins, which associate with CDK4 and CDK6. aacrjournals.org These complexes phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors. mdpi.com E2F then promotes the transcription of genes necessary for S phase entry, including Cyclin E. frontiersin.org

Cyclin E binds to and activates CDK2, forming the Cyclin E/CDK2 complex, which is essential for the G1/S transition. frontiersin.org This complex further phosphorylates pRb, creating a positive feedback loop that ensures a robust entry into S phase. mdpi.com As cells progress into S phase, Cyclin E is degraded, and CDK2 then associates with Cyclin A. mdpi.com The Cyclin A/CDK2 complex is important for the initiation and progression of DNA replication and also plays a role in the G2/M transition. nih.govoup.com The activity of these complexes is tightly regulated by CDK inhibitors such as p21 and p27. nih.gov

Table 2: CDK2-Cyclin Complexes and their Roles in the Cell Cycle

| Complex | Phase of Activity | Key Functions |

|---|---|---|

| CDK2-Cyclin E | G1/S Transition | Promotes entry into S phase, phosphorylates pRb. frontiersin.org |

| CDK2-Cyclin A | S Phase, G2/M Transition | Controls DNA replication, facilitates progression to mitosis. nih.govmdpi.com |

The oncogenic potential of CDK2 is mediated through the phosphorylation of a wide range of substrates that are involved in cell cycle control, DNA replication, and other cellular processes. One of the most critical substrates is the retinoblastoma protein (pRb), whose inactivation by CDK2-mediated phosphorylation is a key step in cell cycle progression. aacrjournals.org

Beyond pRb, CDK2 phosphorylates numerous other proteins to drive oncogenesis. For example, CDK2 can phosphorylate the transcription factor ELK4, which in turn regulates the expression of the proto-oncogene c-Fos, contributing to EGF-induced cell transformation. nih.gov CDK2 is also involved in the DNA damage response and can phosphorylate proteins such as Rad51. nih.gov Furthermore, recent studies have identified a host of new CDK2 substrates, many of which are involved in chromatin regulation, including LSD1 and DOT1L, suggesting a broader role for CDK2 in controlling gene expression. nih.gov In the context of Myc-driven cancers, CDK2-mediated phosphorylation of the Myc oncoprotein is crucial for bypassing senescence. aging-us.com

Interplay between EGFR and CDK2 Signaling Pathways

The EGFR and CDK2 signaling pathways are not independent but are intricately linked, creating a network that drives cancer cell proliferation and survival. Overactivation of the EGFR pathway can lead to increased expression of cyclins, thereby promoting CDK2 activity and cell cycle progression. nih.gov

Recent research has uncovered a more direct regulatory relationship. It has been shown that CDK2 can regulate the stability of ERK1/2, key components of the EGFR downstream pathway. nih.govrupress.org Mechanistically, CDK2 can phosphorylate and activate the deubiquitinase USP37, which in turn deubiquitinates and stabilizes ERK1/2, thereby enhancing cancer cell proliferation. nih.govrupress.org This finding suggests that CDK2 can promote cell proliferation not only through its established role in the cell cycle but also by directly impacting the stability of key effectors in the EGFR signaling cascade. rupress.org This interplay highlights a synergistic relationship where both pathways can reinforce each other to promote a malignant phenotype. The combined inhibition of both EGFR and CDK2 has been shown to have a synergistic anticancer effect by downregulating both the activity and stability of ERK1/2. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Egfr/cdk2-IN-1 |

| Egfr/cdk2-IN-2 |

| Erlotinib |

| Fadraciclib |

| Flavopiridol |

| Gefitinib |

| Roscovitine |

| Seliciclib |

| Sorafenib |

| Trastuzumab |

| Cetuximab |

| Panitumumab |

| Rigosertib |

| Pertuzumab |

Crosstalk Mechanisms

The signaling pathways of EGFR and CDK2 are intricately linked, with multiple points of crosstalk that facilitate a cooperative drive toward oncogenesis. This interplay ensures that proliferative signals initiated at the cell surface by growth factors are efficiently transmitted to the cell cycle machinery.

One primary mechanism of crosstalk involves the EGFR pathway directly influencing CDK2 activity. Upon ligand binding, EGFR activates downstream pathways such as the RAS-RAF-MEK-ERK cascade. rupress.org This signaling surge promotes the transcription of key cell cycle regulators, including D-type and E-type cyclins. scholaris.ca Cyclin E, in particular, forms a complex with CDK2, leading to its activation. nih.govscholaris.ca The activated Cyclin E/CDK2 complex then phosphorylates target proteins, such as the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to drive the expression of genes necessary for S-phase entry. nih.govresearchgate.net Research has shown that in certain cancer cells, stimulation with EGF leads to the expression of cell cycle targets like CDK2 and Cyclin E. aacrjournals.org

Conversely, CDK2 can also modulate EGFR signaling. Studies have revealed that CDK2 is a novel regulator of the ERK pathway, a major downstream effector of EGFR. nih.govresearchgate.net Mechanistically, CDK2 can phosphorylate and activate the deubiquitinase USP37, which then stabilizes ERK1/2, enhancing cancer cell proliferation. nih.govresearchgate.net This creates a feedback loop where EGFR-initiated signals activate CDK2, and CDK2, in turn, sustains the activity of a key EGFR downstream pathway. Furthermore, some evidence suggests a direct cross-regulation, where estrogen, for example, can promote EGFR activation in certain breast cancer cells, which then influences CDK2 expression. aacrjournals.org In glioblastoma, the protein EMP3 has been shown to sustain oncogenic EGFR/CDK2 signaling by preventing the degradation of EGFR, highlighting a mechanism where the stability of the receptor itself is linked to downstream CDK2 activity. researchgate.netnih.govbiorxiv.org

Convergence Points in Malignant Transformation

The crosstalk between EGFR and CDK2 signaling pathways converges on several critical processes that are fundamental to malignant transformation. These convergence points amplify pro-cancer signals, leading to uncontrolled cell division, survival, and resistance to therapy.

The most prominent convergence point is the regulation of the G1/S cell cycle checkpoint . EGFR signaling, through the RAS/ERK pathway, promotes the synthesis of Cyclin D1, which pairs with CDK4/6 to initiate the phosphorylation of Rb. oaepublish.com Subsequently, the EGFR-driven expression of Cyclin E activates CDK2, which completes the hyperphosphorylation of Rb. nih.govoaepublish.com This sequential phosphorylation leads to the full release of E2F transcription factors, committing the cell to DNA replication and division. scholaris.ca Therefore, both pathways are essential for overcoming this critical restriction point in the cell cycle. The dysregulation of this process is a common feature in cancer, including cervical cancer where viral oncoproteins can deregulate both EGFR signaling and G1/S checkpoint proteins. oaepublish.com

Another critical convergence point is the promotion of cell proliferation and survival . The ERK pathway, activated by EGFR and stabilized by CDK2-mediated USP37 activity, phosphorylates numerous downstream effectors that regulate cell proliferation, growth, and survival. rupress.orgnih.gov For instance, the proto-oncogene c-Fos, a component of the AP-1 transcription factor, is a downstream target of the EGFR pathway, and its expression is also regulated by CDK2 through the phosphorylation of the transcription factor ELK4. nih.gov This demonstrates a convergence where both pathways are required for the expression of a key gene involved in cellular transformation. nih.gov The combined aberrant signaling from both EGFR and CDK2 contributes to the sustained proliferation and evasion of apoptosis that characterize cancer cells. aacrjournals.orgresearchgate.net This synergy is highlighted by findings that combined inhibition of EGFR and CDK1/2 has a synergistic anticancer effect by downregulating both the stability and activity of ERK1/2. rupress.orgnih.govresearchgate.net

Resistance to targeted therapies is also a consequence of this convergence. For example, in estrogen receptor-positive (ER+) breast cancers, resistance to CDK4/6 inhibitors can arise through the rewiring of signaling pathways driven by EGFR, which in turn allows cell cycle progression via CDK2. aacrjournals.org This indicates that the convergence of these pathways can provide cancer cells with mechanisms to bypass the effects of single-agent therapies.

The development of dual inhibitors targeting both EGFR and CDK2, such as This compound , is a direct response to this understanding of pathway convergence. By simultaneously blocking the initiating signals at the cell surface and a critical node in the cell cycle machinery, such compounds aim to overcome the robustness and redundancy of oncogenic signaling networks.

Research Findings on Dual EGFR/CDK2 Inhibitors

The following table summarizes in vitro research findings for dual EGFR and CDK2 inhibitors, demonstrating their cytotoxic effects on cancer cell lines.

| Compound | Target(s) | Cell Line(s) | IC50 Value(s) | Reference |

| This compound | EGFR, CDK2 | MCF-7 (Breast Cancer) | 4.1 µM | invivochem.commedchemexpress.com |

| HepG2 (Liver Cancer) | 3.5 µM | invivochem.commedchemexpress.com | ||

| Egfr/cdk2-IN-2 | EGFR | - | 19.6 nM | invivochem.com |

| CDK2 | - | 87.9 nM | invivochem.com | |

| MCF-7 (Breast Cancer) | - | 0.39 µM | invivochem.com |

Mechanism of Action of Egfr/cdk2 in 1

Enzyme Inhibition Kinetics of Egfr/cdk2-IN-1

Specific enzymatic inhibition data, which measures the direct interaction of a compound with its target enzymes, is not available in the referenced literature for this compound. However, the compound's potency has been evaluated through cytotoxicity assays, which measure the concentration required to kill 50% of cells in a culture (IC50). These assays provide an indirect measure of the compound's biological effectiveness.

Direct enzymatic IC50 values for this compound against the EGFR kinase domain are not reported in the primary literature. The compound's anti-proliferative activity was assessed against human cancer cell lines that are known to have dependencies on EGFR signaling. For instance, in the human breast adenocarcinoma cell line (MCF7), this compound demonstrated a cytotoxic IC50 value of 4.1 ± 0.10 μM. acs.orgnih.govacs.org

Similar to EGFR, specific enzymatic IC50 values for this compound against CDK2 kinase activity have not been published. The compound's efficacy was determined by its cytotoxic effect on cancer cells where CDK2 plays a significant role in proliferation. In the human liver cancer cell line (HepG2), the compound exhibited a cytotoxic IC50 value of 3.5 ± 0.07 μM. acs.orgnih.govacs.org

| Cell Line | Cancer Type | Cytotoxicity IC50 (μM) |

|---|---|---|

| MCF7 | Breast Adenocarcinoma | 4.1 |

| HepG2 | Liver Carcinoma | 3.5 |

Molecular Binding Modes and Interactions of this compound

The binding mechanism of this compound has been explored through computational molecular docking studies, which predict the interaction between the inhibitor and its target proteins at a molecular level. acs.orgnih.gov

Molecular docking simulations indicate that this compound functions as an ATP-competitive inhibitor for both EGFR and CDK2. acs.orgresearchgate.net The studies show the compound positioning itself within the ATP-binding pocket of each enzyme, the same site occupied by the natural substrate, ATP. researchgate.net

Interaction with EGFR: The docking study revealed that this compound fits inside the EGFR binding site with a calculated binding energy of -19.63 kcal/mol. acs.orgnih.govresearchgate.net This favorable binding is stabilized by the formation of a hydrogen bond with the key amino acid residue Met769, located in the hinge region of the kinase. acs.orgnih.govresearchgate.net

Interaction with CDK2: Within the CDK2 active site, the compound showed a binding energy of -18.6 kcal/mol. acs.orgnih.govresearchgate.net The interaction is characterized by the formation of a hydrogen bond with the amino acid Lys89, a critical residue for kinase activity. acs.orgnih.govresearchgate.net

By occupying the ATP-binding site, this compound prevents the enzymes from binding ATP, thereby blocking the phosphorylation events necessary for their activity.

The available research, including the molecular docking studies, does not suggest any allosteric modulation mechanisms for this compound. The evidence points exclusively to a competitive binding mode at the ATP site of both EGFR and CDK2.

Downstream Cellular Pathway Modulation by this compound

By inhibiting both EGFR and CDK2, this compound is predicted to modulate multiple downstream cellular pathways that are fundamental to cell growth, proliferation, and survival.

EGFR Pathway: EGFR activation initiates several signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Inhibition of EGFR by this compound would block these downstream signals, leading to decreased proliferation.

CDK2 Pathway: CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 (growth) phase to the S (DNA synthesis) phase. By inhibiting CDK2, this compound is expected to cause cell cycle arrest at the G1/S checkpoint, preventing cells from replicating their DNA and ultimately halting cell division.

The dual inhibition of both targets may create a synergistic anticancer effect, shutting down both external growth signals (via EGFR) and the internal cell division machinery (via CDK2). acs.org

Impact on ERK1/2 Phosphorylation and Stability

The EGFR signaling cascade is a critical pathway in regulating cell growth and proliferation, with the RAF-MEK-ERK pathway being a principal downstream effector. rupress.org Inhibition of EGFR is expected to decrease the phosphorylation of ERK1/2. nih.gov Concurrently, CDK2 has been identified as a novel regulator of the ERK pathway. rupress.org Mechanistically, CDK2 can phosphorylate and activate the deubiquitinase USP37, which in turn stabilizes ERK1/2 by removing polyubiquitin (B1169507) chains, thus preventing its degradation. rupress.orgnih.gov

| Target | Effect of Inhibition | Downstream Impact on ERK1/2 |

| EGFR | Decreased signaling cascade activation | Reduced phosphorylation of ERK1/2 |

| CDK2 | Inhibition of USP37 activation | Decreased stability and lower protein levels of ERK1/2 |

Regulation of Cell Cycle Checkpoints (e.g., S-Phase Arrest)

CDK2 is a crucial enzyme for the progression of the cell cycle, particularly through the G1/S transition. It forms active complexes with cyclins E and A, which phosphorylate key substrates to initiate DNA replication. The inhibition of CDK2 is a well-established strategy to induce cell cycle arrest.

For compounds that are dual inhibitors of EGFR and CDK2, the effect on the cell cycle can be significant. Several dual EGFR and CDK2 inhibitors with a similar pyrazolo[3,4-d]pyrimidine scaffold have been reported to induce cell cycle arrest in the S phase. While specific studies on this compound's effect on cell cycle checkpoints are not detailed in the primary literature, related compounds in the same chemical class provide a strong indication of its likely mechanism. For instance, the dual EGFR/CDK2 inhibitors EGFR/CDK2-IN-2 and EGFR/CDK2-IN-3 have been shown to cause S-phase arrest in MCF-7 cells.

Induction of Programmed Cell Death Pathways (Apoptosis Markers)

The disruption of key signaling pathways and cell cycle progression by targeted inhibitors often leads to the induction of apoptosis, or programmed cell death. The inhibition of EGFR and CDK2 can trigger this process through various mechanisms. EGFR signaling promotes cell survival, and its inhibition can lead to the upregulation of pro-apoptotic proteins. Similarly, cell cycle arrest induced by CDK2 inhibition can also be a trigger for apoptosis.

Several dual EGFR/CDK2 inhibitors have been demonstrated to induce apoptosis in cancer cells. For example, EGFR/CDK2-IN-2 and EGFR/CDK2-IN-3 are known to induce apoptosis in MCF-7 cells. Furthermore, other dual inhibitors have been shown to increase the activity of caspases 3, 8, and 9, which are key executioners of the apoptotic cascade. While direct experimental evidence for this compound's impact on specific apoptosis markers is not available, its cytotoxic activity against MCF7 and HepG2 cells, with IC50 values of 4.1 and 3.5 μM respectively, strongly suggests the induction of cell death pathways. acs.org

| Apoptosis-Related Effect | Associated Inhibitor Class |

| Induction of Apoptosis | Dual EGFR/CDK2 inhibitors |

| S-Phase Cell Cycle Arrest | Dual EGFR/CDK2 inhibitors |

| Increased Caspase Activity | Certain dual EGFR/CDK2 inhibitors |

Influence on Epigenetic Modulators and Transcriptional Programs

The influence of this compound on epigenetic modulators and transcriptional programs is an area that requires further investigation. Currently, there is no direct scientific evidence from the available literature detailing the specific effects of this compound on epigenetic mechanisms. Both EGFR and CDK2 signaling pathways can influence gene expression through the phosphorylation of transcription factors, which in turn can interact with or recruit epigenetic modifiers. However, dedicated studies to elucidate a direct link between this compound and the modulation of DNA methylation, histone modifications, or the activity of chromatin-remodeling complexes have not been reported.

Preclinical Efficacy and Cellular Impact

In Vitro Efficacy Studies of Egfr/cdk2-IN-1 in Cancer Cell Lines

Antiproliferative Activity Across Diverse Cancer Types

This compound, also identified as Compound 3b, has demonstrated notable antiproliferative effects against a variety of cancer cell lines. medchemexpress.com Studies have shown its cytotoxic activity in breast and liver cancer cells. medchemexpress.com Specifically, the compound exhibited significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. medchemexpress.com The antiproliferative action of dual EGFR and CDK2 inhibitors is a subject of broad research, with various derivatives showing efficacy against lung, pancreatic, and colon cancer cell lines as well. mdpi.com The rationale for targeting both EGFR and CDK2 stems from the observation that aberrant activation of both pathways is common in many cancers and can contribute to resistance to single-agent therapies. nih.govrupress.orgnih.gov

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 4.1 |

| HepG2 | Liver Cancer | 3.5 |

Data sourced from in vitro studies on this compound (Compound 3b). medchemexpress.com

Cellular Viability and Colony Formation Assays

Cellular viability assays have confirmed the dose-dependent cytotoxic effects of this compound. Treatment of MCF-7 and HepG2 cells with increasing concentrations of the compound for 48 hours resulted in a significant reduction in cell viability, with IC50 values of 4.1 µM and 3.5 µM, respectively. medchemexpress.com

Colony formation assays, which assess the long-term proliferative capacity of cancer cells, have also been employed to evaluate the efficacy of EGFR and CDK2 co-inhibition. Studies on various cancer cell lines, including those from lung and colon cancer, have shown that combined inhibition of CDK1/2 and EGFR synergistically reduces the ability of cancer cells to form colonies. nih.govresearchgate.net This suggests that dual-targeting agents like this compound could effectively suppress tumor growth by inhibiting the clonogenic survival of cancer cells.

Cell Cycle Distribution Analysis

The inhibition of CDK2, a key regulator of the G1/S phase transition, is expected to induce cell cycle arrest. spandidos-publications.comfrontiersin.org Indeed, studies on compounds with dual EGFR/CDK2 inhibitory activity have demonstrated their ability to alter cell cycle progression. For instance, some dual inhibitors cause cell cycle arrest at the S phase or G2/M phase in different cancer cell lines. mdpi.commedchemexpress.com Specifically, some pyrazole-based compounds targeting EGFR and CDK2 have been shown to induce G1 phase arrest in non-small cell lung carcinoma (NSCLC) cells. nih.gov This disruption of the normal cell cycle is a primary mechanism through which these inhibitors exert their antiproliferative effects.

Apoptotic Marker Expression and Caspase Activation

In addition to halting cell proliferation, this compound and similar dual inhibitors can induce apoptosis, or programmed cell death. Research on related compounds has shown that they can trigger apoptosis in cancer cells. mdpi.com This is often evidenced by an increase in the expression of pro-apoptotic markers and the activation of caspases, which are key executioners of the apoptotic process. For example, certain thiazolidinone analogs that target both CDK2 and EGFR have been found to increase the activity of caspases 3, 8, and 9, as well as the levels of cytochrome C in breast cancer cell lines. mdpi.com Furthermore, some indole-2-carboxamide derivatives with dual EGFR/CDK2 inhibitory activity have demonstrated potent induction of apoptosis by modulating the expression of apoptotic markers such as Bax, Bcl-2, and p53. mdpi.com

Target Engagement and Phosphorylation Studies

The mechanism of action of this compound involves the direct inhibition of its target kinases. Studies on the broader class of dual EGFR/CDK2 inhibitors confirm their ability to engage with and inhibit the activity of both enzymes. mdpi.com Mechanistically, CDK2 has been identified as a regulator of the ERK pathway. nih.govrupress.orgnih.gov Inhibition of CDK1/2 has been shown to decrease the protein levels of ERK1/2, while EGFR inhibition reduces ERK1/2 phosphorylation. nih.gov The combination of EGFR and CDK1/2 inhibitors leads to an enhanced decrease in both the protein levels and phosphorylation of ERK1/2, suggesting a synergistic effect at the molecular level. nih.gov This dual blockade effectively shuts down a critical signaling pathway for cancer cell proliferation and survival.

In Vivo Efficacy Assessment of this compound in Preclinical Models

While specific in vivo data for this compound is not extensively available in the public domain, the preclinical efficacy of other dual EGFR/CDK inhibitors has been demonstrated in animal models. For instance, patient-derived xenograft (PDX) models have been used to show that the combination of CDK1/2 and EGFR inhibitors can effectively kill cancer cells, even at lower doses, which may lead to reduced side effects. nih.govnih.gov These in vivo studies provide a strong rationale for the continued development of dual-targeting agents like this compound for cancer therapy. The promising results from in vitro studies on this compound, coupled with the successful in vivo validation of the dual-targeting concept, underscore its potential as a therapeutic candidate.

Evaluation in Murine Xenograft Models

Murine xenograft models, where human cancer cell lines are implanted in immunodeficient mice, represent a foundational step in preclinical in-vivo evaluation. Studies on selective CDK2 inhibitors have demonstrated robust and sustained anti-tumor activity in models of cancers with Cyclin E (CCNE1) amplification, including ovarian, breast, and gastric cancers. blueprintmedicines.com In glioblastoma (GBM) intracranial xenograft models, treatment with a CDK2 inhibitor led to decreased tumor growth and longer survival times in mice, highlighting the kinase's role in facilitating in-vivo tumor growth. researchgate.net

Similarly, xenograft models have been crucial for establishing the in-vivo efficacy of EGFR-specific monoclonal antibodies, demonstrating that these agents can prevent tumor growth. aai.org For instance, in models of small cell lung cancer (SCLC), which often has a dysregulated cell cycle due to mutations in the retinoblastoma 1 (Rb1) gene, CDK2 inhibitor monotherapy resulted in tumor stasis. x-mol.net These foundational studies in cell line-derived xenograft (CDX) models provide a strong rationale for investigating dual EGFR/CDK2 inhibition in more complex preclinical systems. x-mol.net

Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant as they better preserve the heterogeneity of the original tumor. mednexus.org This platform has been effectively used to assess the combination of EGFR and CDK2 inhibition.

In a study using a PDX model of colon cancer, the combination of EGFR and CDK1/2 inhibitors was shown to be significantly more effective at killing cancer cells than either inhibitor alone, even at lower doses. nih.govrupress.org This synergistic effect suggests a potential new combination strategy for cancer therapy that could reduce side effects. nih.govrupress.org Another study on BRAF(V600E) colorectal cancer PDX models found that co-targeting CDK1/2 alongside standard-of-care BRAF and EGFR inhibitors led to significant and durable tumor suppression, and even tumor regression, over a nine-week treatment period. aacrjournals.org

In the context of gastric cancer, the efficacy of targeting these pathways has been evaluated in multiple PDX models. researchgate.net Treatment with the EGFR inhibitor cetuximab and a CDK1/2/9 inhibitor, AZD5438, showed significant antitumor activity, particularly in models with specific molecular signatures. researchgate.net Furthermore, a novel approach using an antibody-drug conjugate (ADC) composed of cetuximab linked to a CDK inhibitor demonstrated restricted tumor growth in a triple-negative breast cancer (TNBC) PDX model. nih.gov The Mayo Clinic has also utilized its extensive library of glioblastoma PDX models to assess various EGFR inhibitors, confirming that tumors with EGFR amplification or specific mutations show sensitivity to these agents in vivo. mayo.edu

Tumor Growth Inhibition and Regression Studies

Quantitative studies of tumor growth provide critical data on the efficacy of a therapeutic strategy. In gastric cancer PDX models, the level of tumor growth inhibition (TGI) was directly correlated with the molecular characteristics of the tumors. For example, models with high EGFR amplification showed a strong response to EGFR inhibitors. researchgate.net In two PDX models with significant CCNE1 gene amplification, the CDK inhibitor AZD5438 demonstrated potent antiproliferative activity and significant tumor volume reduction. researchgate.net

In studies on SCLC, CDK2 inhibitor monotherapy achieved tumor stasis in CDX models. x-mol.net However, when combined with cisplatin (B142131), the response was enhanced, leading to tumor regression, an outcome superior to that of cisplatin alone. x-mol.net Similarly, in resistant colorectal cancer PDX models, adding a CDK1/2 inhibitor to the standard BRAF/EGFR inhibitor combination promoted durable tumor suppression and regression. aacrjournals.org A study on colon cancer PDX models graphically demonstrated that while single-agent CDK1/2 or EGFR inhibitors only slightly inhibited tumor growth, the combination treatment resulted in a significant decrease in tumor volume. rupress.org

| Cancer Type | Model | Therapeutic Agent(s) | Key Finding | Reference |

|---|---|---|---|---|

| Colon Cancer | PDX | Combined CDK1/2 and EGFR inhibitors | Synergistic anticancer effect; significant tumor growth decrease compared to single agents. | rupress.org |

| Gastric Cancer | PDX (Case 168) | AZD5438 (CDK1/2/9 inhibitor) | Potent antiproliferative activity and tumor volume reduction in a model with high CCNE1 amplification. | researchgate.net |

| Triple-Negative Breast Cancer (TNBC) | PDX | Cetuximab-CDK inhibitor ADC | Restricted tumor growth. | nih.gov |

| Colorectal Cancer (BRAF V600E) | PDX | CDK1/2 inhibitor + BRAFi + EGFRi | Significant, durable tumor suppression and regression. | aacrjournals.org |

Biomarker Analysis in Preclinical Tumors

Identifying biomarkers is essential for predicting treatment response and selecting patient populations most likely to benefit. Preclinical models are invaluable for this purpose. In gastric cancer PDX models, amplifications of the EGFR and CCNE1 genes were identified as potential biomarkers for sensitivity to EGFR and CDK2 targeted therapies, respectively. researchgate.net Tumors with high CCNE1 copy numbers showed a marked response to the CDK inhibitor AZD5438, which was accompanied by a reduction in the expression of CDK2, CCNE1, and phosphorylated retinoblastoma (pRb). researchgate.net

In studies of SCLC, biomarker analysis of cell lines revealed that high expression of SKP2, in combination with high levels of CDKN2A and CCNE1, was associated with the strongest responses to CDK2 inhibitors in Rb-null cells. x-mol.net This suggests that a specific molecular signature could guide the use of CDK2 inhibitors in this disease. x-mol.net Research into the synergistic effect of combined EGFR and CDK inhibition has uncovered mechanistic biomarkers. For example, CDK2 was found to regulate the stability of ERK1/2 proteins by activating the deubiquitinase USP37. nih.govrupress.org Therefore, the expression levels of USP37 and ERK1/2 could serve as biomarkers for the efficacy of this combination therapy. rupress.org This was validated in colon cancer PDX models, where combination treatment significantly decreased levels of phosphorylated ERK1/2, correlating with tumor growth inhibition. rupress.org

| Cancer Type | Biomarker | Indication | Therapeutic Target | Reference |

|---|---|---|---|---|

| Gastric Cancer | EGFR Amplification | Sensitivity to EGFR inhibitors | EGFR | researchgate.net |

| Gastric Cancer | CCNE1 Amplification (high copy number) | Sensitivity to CDK2 inhibitors | CDK2 | researchgate.net |

| Small Cell Lung Cancer (SCLC) | High SKP2, CDKN2A, and CCNE1 expression (in Rb-null context) | Sensitivity to CDK2 inhibitors | CDK2 | x-mol.net |

| Colon Cancer | High USP37 and ERK1/2 expression | Sensitivity to combined EGFR/CDK2 inhibition | EGFR/CDK2 | rupress.org |

Molecular Determinants of Response and Resistance

Genetic and Proteomic Predictors of Egfr/cdk2-IN-1 Sensitivity

The sensitivity of cancer cells to this compound is influenced by the status of its primary targets, EGFR and CDK2, as well as other related oncogenic pathways.

Activating mutations in the EGFR gene are well-established drivers in several cancers, most notably non-small cell lung cancer (NSCLC). nih.gov These mutations, which often occur in exons 18-21, lead to constitutive activation of the receptor's tyrosine kinase domain and downstream signaling pathways that promote cell proliferation and survival. nih.govd-nb.info The two most common "classical" activating mutations, deletions in exon 19 (Ex19Del) and the L858R point mutation in exon 21, account for approximately 85-90% of all EGFR mutations and are strong predictors of sensitivity to EGFR tyrosine kinase inhibitors (TKIs). nih.govamegroups.cn

Patients with these classical mutations generally exhibit a favorable response to EGFR-targeted therapies. nih.gov However, the sensitivity can vary depending on the specific mutation. For instance, some studies suggest that the L858R mutation may confer a slightly different sensitivity profile compared to exon 19 deletions. mdpi.com Beyond the classical mutations, a variety of less common or "rare" mutations exist, each with a potentially distinct response to inhibitors. nih.gov For example, G719X mutations in exon 18 and certain exon 19 insertions have shown sensitivity to EGFR TKIs, though often to a lesser degree than classical mutations. nih.gov Conversely, many insertions in exon 20 are associated with resistance to first and second-generation EGFR inhibitors. nih.gov

The sensitivity of tumors with specific EGFR mutations to a dual inhibitor like this compound would likely follow a similar pattern, with classical activating mutations being the strongest predictors of response.

Table 1: EGFR Mutation Status and Predicted Sensitivity to EGFR Inhibition

| EGFR Mutation Type | Location | Predicted Sensitivity |

| Classical Activating Mutations | ||

| Exon 19 Deletions | Exon 19 | High |

| L858R | Exon 21 | High |

| Rare/Uncommon Mutations | ||

| G719X | Exon 18 | Moderate |

| Exon 19 Insertions | Exon 19 | Moderate to High |

| Exon 20 Insertions | Exon 20 | Generally Low/Resistant |

This table is based on general responses to EGFR TKIs and serves as a predictive model for a dual inhibitor.

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. tandfonline.com Its activity is dependent on binding to its regulatory partners, primarily Cyclin E and Cyclin A. tandfonline.com Hyperactivation of the Cyclin E/CDK2 complex is a frequent event in human cancers and can be driven by several genetic alterations, including the amplification of the CCNE1 gene (encoding Cyclin E1), which leads to Cyclin E overexpression. tandfonline.comfrontiersin.org

Elevated levels of Cyclin E and the resulting CDK2 hyperactivation are associated with uncontrolled cell proliferation and have been linked to poor prognosis and resistance to various therapies. frontiersin.orgresearchgate.net In the context of an EGFR/CDK2 dual inhibitor, tumors with high levels of Cyclin E and activated CDK2 may be particularly vulnerable. Research has shown a correlation between increased CDK2 kinase activity and resistance to EGFR inhibitors like erlotinib. oup.comoup.com This suggests that in tumors where CDK2 activity is a primary driver of proliferation, simultaneous inhibition of both EGFR and CDK2 could be a highly effective strategy. Therefore, amplification of CCNE1 or other markers of CDK2 activation could serve as a biomarker for sensitivity to this compound.

The genetic landscape of a tumor beyond EGFR and CCNE1 can also influence the response to this compound. Co-occurring alterations in other oncogenes or tumor suppressor genes can modulate the dependence on the EGFR and CDK2 pathways. For instance, alterations in genes within the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades, which are activated by EGFR, can impact inhibitor sensitivity. d-nb.infonih.gov

Furthermore, the amplification of other receptor tyrosine kinases (RTKs) like ERBB2 (HER2) has been observed in EGFR-mutant cancers and can contribute to TKI resistance. amegroups.cn The presence of such alterations might necessitate a combination therapy approach. The protein EMP3 has also been identified as a factor that sustains oncogenic EGFR/CDK2 signaling, and its high expression correlates with poor survival in glioblastoma. researchgate.netnih.gov High levels of EMP3 may therefore indicate a stronger dependence on the EGFR/CDK2 axis, potentially increasing sensitivity to a dual inhibitor. researchgate.netnih.gov

Mechanisms of Acquired Resistance to this compound

Despite initial responses, many tumors eventually develop resistance to targeted therapies. For a dual inhibitor like this compound, resistance can emerge through modifications of its direct targets or by the activation of alternative signaling pathways that bypass the inhibited targets.

The most common on-target resistance mechanism for EGFR inhibitors is the acquisition of secondary mutations in the EGFR gene itself. nih.gov The most well-known of these is the T790M "gatekeeper" mutation in exon 20. nih.govembopress.org This mutation occurs in approximately 50-60% of NSCLC patients who develop resistance to first-generation EGFR TKIs. nih.gov The T790M mutation increases the receptor's affinity for ATP, which sterically hinders the binding of the inhibitor. nih.govnih.gov While third-generation EGFR inhibitors like osimertinib (B560133) were developed to overcome T790M-mediated resistance, further mutations can still arise. aacrjournals.orgresearchgate.net

While less common, resistance-conferring mutations in CDK2 are also a theoretical possibility. taylorandfrancis.com Given that this compound targets both proteins, a gatekeeper mutation in either EGFR (like T790M) or potentially in CDK2 could reduce the inhibitor's efficacy.

Table 2: Common On-Target Resistance Mutations in EGFR

| Resistance Mutation | Location | Mechanism of Resistance |

| T790M | Exon 20 | Increased ATP affinity, steric hindrance of inhibitor binding |

| C797S | Exon 20 | Prevents covalent binding of irreversible inhibitors |

This table highlights key resistance mutations identified for other EGFR TKIs, which are relevant for predicting resistance to a dual inhibitor.

Tumor cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of EGFR and CDK2. This allows the cancer cells to maintain their proliferative and survival signals. Common bypass mechanisms include the amplification or activation of other receptor tyrosine kinases.

One of the most well-documented bypass pathways involves the amplification of the MET proto-oncogene. embopress.org MET amplification leads to the activation of downstream pathways, including PI3K/AKT and MAPK, independent of EGFR signaling. mdpi.com Similarly, amplification of HER2 (ERBB2) is another known mechanism of resistance to EGFR inhibitors. mdpi.commdpi.com

Activation of downstream signaling components can also confer resistance. For example, mutations in KRAS, BRAF, or PIK3CA can constitutively activate the MAPK and PI3K pathways, rendering the cells less dependent on upstream EGFR signaling. aacrjournals.org The Wnt signaling pathway has also been implicated in acquired resistance to EGFR and c-Met TKIs. plos.org The activation of these bypass tracks represents a significant challenge in targeted therapy and underscores the complexity of acquired resistance.

Role of Adaptive Cellular Responses (e.g., EMP3-Dependent Mechanisms)

Recent research has identified Epithelial Membrane Protein 3 (EMP3) as a key player in mediating resistance to EGFR and CDK2 inhibition in glioblastoma. nih.govresearchgate.net

EMP3 and EGFR Stability:

EMP3, a tetraspanin protein, is highly expressed in isocitrate dehydrogenase-wild-type glioblastoma (IDH-wt GBM) and its elevated expression is associated with a poorer prognosis. nih.govbiorxiv.org EMP3 functions to stabilize EGFR by regulating its intracellular trafficking. nih.govresearchgate.net It interacts with proteins involved in the endocytic pathway, preventing the shuttling of EGFR to late endosomes for degradation. nih.govresearchgate.net Specifically, knockout of EMP3 has been shown to enhance the degradation of EGFR. nih.govresearchgate.net This stabilizing effect of EMP3 on EGFR sustains the oncogenic signaling cascade, thereby contributing to resistance against kinase inhibitors that target this pathway. nih.govresearchgate.netbiorxiv.org

Impact on Downstream Signaling:

By promoting EGFR stability, EMP3 sustains the activity of downstream effectors, including CDK2. nih.govbiorxiv.org Phosphoproteomic and transcriptomic analyses have revealed that the loss of EMP3 leads to the inhibition of CDK2 and the repression of transcriptional programs related to the cell cycle and EGFR activity. nih.govnih.gov Consequently, high EMP3 expression provides a layer of resistance that protects tumor cells from the effects of targeted kinase inhibitors. nih.govbiorxiv.org Preclinical studies have shown that glioblastoma cells with depleted EMP3 exhibit increased sensitivity to the EGFR inhibitor osimertinib and the pan-kinase inhibitor staurosporine. nih.govnih.gov Furthermore, EGFR-dependent glioblastoma stem cells with reduced EMP3 expression show increased susceptibility to CDK2 inhibition. nih.govbiorxiv.org

Interactive Data Table: Effect of EMP3 Knockout on Cellular Response

| Cellular Process | Effect of EMP3 Knockout | Reference |

| EGFR Trafficking | Enhanced shuttling to late endosomes | nih.gov |

| EGFR Stability | Increased degradation | nih.govresearchgate.net |

| CDK2 Activity | Inhibition | nih.govnih.gov |

| Cell Proliferation | Reduced | nih.govbiorxiv.org |

| Sensitivity to Osimertinib | Increased | nih.govnih.gov |

| Sensitivity to Staurosporine | Increased | nih.gov |

Alterations in Cell Cycle Regulators (e.g., p27Kip1 Modulation)

The cell cycle inhibitor p27Kip1 is a crucial regulator of the G1 to S phase transition and acts as a tumor suppressor. nih.govimmunologyresearchjournal.com Its function is tightly controlled by its expression levels, subcellular localization, and phosphorylation status. immunologyresearchjournal.comaacrjournals.org Alterations in p27Kip1 can significantly impact the sensitivity of cancer cells to CDK inhibitors.

p27Kip1 as an Inhibitor of CDK2:

p27Kip1 directly binds to and inhibits the activity of cyclin E-CDK2 complexes, thereby halting cell cycle progression. nih.govaacrjournals.org The loss of p27Kip1 function, either through reduced expression or mislocalization to the cytoplasm, can lead to uncontrolled cell proliferation and is associated with a poor prognosis in several cancers. immunologyresearchjournal.comaacrjournals.org

Modulation of p27Kip1 and Resistance:

Oncogenic signaling pathways can functionally inactivate p27Kip1. For instance, the Src tyrosine kinase can phosphorylate p27Kip1, which impairs its ability to inhibit cyclin E-CDK2. nih.gov This suggests that in tumors with activated Src signaling, the efficacy of CDK2 inhibitors could be compromised due to the inactivation of p27Kip1. Furthermore, resistance to HER2-targeted therapies like trastuzumab has been linked to the overexpression of cyclin E, which leads to increased CDK2 activity and overcomes the inhibitory effects of p27Kip1. tandfonline.compnas.org This highlights a mechanism where alterations in cell cycle regulators upstream of CDK2 can confer resistance.

Strategies for Overcoming this compound Resistance in Preclinical Models

The development of resistance to targeted therapies necessitates innovative strategies to restore or enhance treatment efficacy.

Identification of Novel Resistance Pathways

A key strategy to overcome resistance is the identification of the alternative signaling pathways that cancer cells activate to bypass the effects of drug treatment. plos.org For example, in non-small cell lung cancer (NSCLC), innate resistance to EGFR inhibitors can be driven by the reactivation of the Ras/MAPK pathway, even when EGFR activity is blocked. pnas.org This occurs through the inhibition of Akt, which in turn blocks the transcriptional activation of Ets-1 and its target DUSP6, a negative regulator of ERK1/2. pnas.org This complex interplay highlights the need for a deep understanding of the signaling network to devise effective counter-strategies.

Rational Design of Next-Generation Inhibitors

The rational design of new inhibitors is a cornerstone of overcoming resistance. This involves creating compounds that can effectively target mutated forms of the primary targets or simultaneously inhibit multiple key pathways. plos.org

Targeting Resistance Mutations:

The emergence of resistance mutations in EGFR, such as T790M and C797S, has driven the development of successive generations of EGFR inhibitors. mdpi.commdpi.com Next-generation inhibitors are being designed to be effective against these resistant mutants. mdpi.comblueprintmedicines.com For instance, allosteric inhibitors that bind to a site on the EGFR kinase distinct from the ATP-binding pocket are being explored. nih.gov One such compound, EAI045, has shown efficacy against the L858R/T790M/C797S mutant when used in combination with the EGFR-dimerization blocking antibody, cetuximab, in preclinical models. nih.gov

Multi-Targeting and Combination Therapies:

Simultaneously targeting multiple key proteins is a promising approach to prevent or overcome resistance. plos.org This can involve developing single molecules that inhibit multiple targets or using combination therapies. For instance, combining EGFR inhibitors with inhibitors of other receptor tyrosine kinases like MET or with antibodies that target different epitopes on EGFR can be effective. ascopubs.org In the context of this compound, combining it with agents that target newly identified resistance pathways, such as those involving EMP3, could be a rational approach. Furthermore, antibody-drug conjugates (ADCs) that deliver a CDK inhibitor specifically to EGFR-expressing tumor cells represent a novel strategy to enhance efficacy and reduce toxicity. nih.gov

Interactive Data Table: Examples of Next-Generation Inhibitor Strategies

| Strategy | Example | Mechanism | Reference |

| Allosteric Inhibition | EAI045 + Cetuximab | Binds to an allosteric site on EGFR, effective against T790M/C797S mutations when combined with an EGFR dimerization blocker. | nih.gov |

| Fourth-Generation TKIs | BLU-701, BLU-945 | Potent and selective inhibitors of double and triple mutant EGFR, respectively. | blueprintmedicines.com |

| Furopyridine Derivatives | PD13 | Shows strong inhibitory activity against wild-type and mutant EGFR. | mdpi.com |

| Antibody-Drug Conjugate | Cetuximab-SNS-032 | Delivers a CDK inhibitor (SNS-032) specifically to EGFR-expressing tumor cells. | nih.gov |

Structural Biology and Rational Drug Design

Structural-Activity Relationship (SAR) Studies of Egfr/cdk2-IN-1 and Analogs

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the efficacy of lead compounds. For dual EGFR/CDK2 inhibitors, these studies involve systematically modifying the chemical structure and evaluating the impact on inhibitory activity against both targets. researchgate.net

A pharmacophore model outlines the essential molecular features necessary for a compound to bind to its biological target. For dual EGFR/CDK2 inhibitors, the pharmacophore must satisfy the binding requirements of both kinase active sites, which share some similarities but also have distinct features.

The essential pharmacophoric features for EGFR inhibitors often include:

A planar heterocyclic scaffold (like quinazoline (B50416) or pyrrolo-pyrimidine) that forms crucial hydrogen bonds with hinge region residues such as Met769. researchgate.netresearchgate.net

Hydrophobic moieties that occupy hydrophobic pockets within the ATP binding site. researchgate.net

An NH spacer group that can interact with the region between the hydrophobic pocket and the adenine (B156593) binding area. researchgate.net

For CDK2 inhibitors, key pharmacophoric elements typically involve:

Aryl or heterocyclic rings. nih.gov

A core structure such as pyrazole (B372694) or imidazole. nih.gov

Hydrogen bond donors and acceptors that interact with key residues like Leu83 and Glu81 in the CDK2 hinge region. acs.orgtechscience.com

Dual inhibitors are designed to incorporate a combination of these features, often resulting in a Y-shaped molecular skeleton that can effectively bridge the key interaction points in both enzymes. researchgate.net

Systematic modification of substituents on a core scaffold is a key strategy to enhance potency and modulate selectivity. SAR analyses have revealed that the type and position of chemical groups can significantly influence the inhibitory profile of these dual-acting compounds.

For instance, in studies of various inhibitor scaffolds:

Pyrazolo-pyrimidine derivatives : The anticancer activity was found to be highly dependent on the substituents at the 4 and 6 positions of the pyrazolo-pyrimidine core. mdpi.com

Indole-2-carboxamide series : The position of halogen atoms on the indole (B1671886) ring was critical. A chloro group at the R1 position was found to be more potent than at the R2 position. mdpi.com Increasing the number of halogen atoms was also explored to modulate activity. mdpi.com The N-phenethyl carboxamide structure was identified as important for antiproliferative action. mdpi.com

Thiazolidinone analogs : Compounds featuring a 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety showed higher antiproliferative activity. mdpi.com Substituting the thiazolidinone ring with a p-tolyl group led to better antiproliferative and dual EGFR/CDK2 inhibitory activities. mdpi.com

Aminothiazole scaffolds : A para-sulfonamide moiety or a meta-amino group on a phenyl ring substituent was shown to potentially improve the binding affinity to CDK2. acs.org

| Scaffold | Substituent Modification | Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| Pyrazolo-pyrimidine | Substituents at positions 4 and 6 | Influences anticancer activity and CDK2 inhibition. | mdpi.com |

| Indole-2-carboxamide | Position of chloro group on indole ring | Substitution at R1 position is more potent than at R2. | mdpi.com |

| Thiazolidinone | Addition of 2,4-dinitrophenyl-hydrazono moiety | Exhibited higher antiproliferative activity. | mdpi.com |

| Thiazolidinone | Substitution with p-tolyl group | Showed improved antiproliferative and dual EGFR/CDK2 inhibitory activities. | mdpi.com |

| Aminothiazole | Para-sulfonamide or meta-amino group on phenyl ring | Potentially enhances binding ability to CDK2. | acs.org |

SBDD utilizes the 3D structural information of the target protein to design ligands. researchgate.netnih.gov For EGFR/CDK2 inhibitors, SBDD approaches are central to development. Researchers use the crystal structures of EGFR (e.g., PDB codes: 1M17, 1XKK) and CDK2 (e.g., PDB codes: 1HCK, 2WXV) to guide the design process. researchgate.netresearchgate.netnih.gov This involves identifying key interactions in the ATP binding pocket and designing molecules that can form stable bonds with critical amino acid residues. frontiersin.org Fragment-based drug design, where small chemical fragments are docked into the binding site and then grown or linked together, is also a powerful SBDD technique used to develop novel inhibitors. tandfonline.com

Computational Modeling and Simulation

Computational techniques are indispensable in modern drug discovery, providing insights into binding mechanisms and helping to predict the affinity and stability of potential drug candidates before their synthesis. frontiersin.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. frontiersin.org For dual EGFR/CDK2 inhibitors, docking studies are performed for both protein targets to understand their binding modes and predict their affinity.

Docking studies on various dual-inhibitor scaffolds have identified key interactions:

In the EGFR binding pocket : Inhibitors commonly form hydrogen bonds with the hinge region residue Met793. researchgate.netx-mol.net Other important interactions can occur with residues like Lys721. researchgate.net Hydrophobic interactions also play a major role in stabilizing the ligand within the active site. researchgate.netx-mol.net

In the CDK2 binding pocket : A critical interaction is the formation of hydrogen bonds with the hinge region residue Leu83. researchgate.netx-mol.net Other key residues that frequently interact with inhibitors include Lys33, Glu81, and Lys89, through hydrogen bonds and hydrophobic contacts. mdpi.comtechscience.comresearchgate.net

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| EGFR | Met793, Met769 | Hydrogen Bond (Hinge Region) | researchgate.netx-mol.net |

| Lys721 | Hydrogen Bond (β-3 region) | researchgate.net | |

| CDK2 | Leu83 | Hydrogen Bond (Hinge Region) | techscience.comresearchgate.netx-mol.net |

| Lys33, Glu81, Asp86 | Hydrogen Bond | techscience.comresearchgate.net | |

| Lys89, His84 | Hydrogen Bond, Hydrophobic Interaction | mdpi.com |

Docking scores are often correlated with experimental inhibitory activities (IC₅₀ values), providing a computational tool to prioritize compounds for synthesis and biological testing. researchgate.net

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, assessing the stability of the ligand-protein interaction. nih.gov MD simulations, often run for periods up to 100 nanoseconds, are used to validate the docking results. plos.orgnih.gov

These simulations analyze parameters such as:

Root Mean Square Fluctuation (RMSF) : To identify the flexibility of individual amino acid residues in the protein upon ligand binding. plos.org

Hydrogen Bond Analysis : To confirm the persistence of key hydrogen bonds identified in docking studies throughout the simulation. plos.org

For dual EGFR/CDK2 inhibitors, MD simulations have confirmed that the most promising compounds form stable complexes within the binding pockets of both EGFR and CDK2, validating their potential as dual-target agents. researchgate.netx-mol.netplos.org For example, simulations have shown that hydrogen bonding interactions with Leu83 in CDK2 are stable throughout the simulation, highlighting their importance for activity. x-mol.net

Allosteric Modulators of EGFR and CDK2

Design Principles for Type III Allosteric Inhibitors

Allosteric kinase inhibitors are often categorized into different types based on their binding site. Type III inhibitors are those that bind to a site immediately adjacent to the ATP-binding pocket. nih.govnih.govresearchgate.net A primary design principle for these inhibitors is to target unique and often transiently available pockets that are exposed only when the kinase is in an inactive conformation. nih.gov

The key mechanism for many Type III inhibitors involves stabilizing the "αC-helix-out" conformation, which is an inactive state of the kinase. nih.govplos.org The design process, therefore, often relies on structure-based methods like virtual screening against crystal structures of kinases captured in this specific inactive state. nih.govplos.org Understanding the binding characteristics of known Type III inhibitors, such as those for the kinase MEK, provides valuable insights that can be applied across the human kinome. plos.org The goal is to identify compounds that can exploit the unique structural features of the allosteric pocket to induce and stabilize an inactive state, thereby preventing the kinase from performing its function. nih.govplos.org This approach fundamentally differs from ATP-competitive inhibitors and forms the basis for overcoming common resistance and selectivity challenges. ebi.ac.uk

Synthetic Chemistry and Analog Development

Synthetic Pathways for Egfr/cdk2-IN-1

While the precise synthetic route for a compound explicitly named "this compound" is not detailed in publicly available literature, the nomenclature, such as "this compound (Compound 3b)" and "EGFR/CDK2-IN-2 (compound 6a)," points to their origin within specific research programs. medchemexpress.cominvivochem.com The synthesis of such inhibitors is often achieved through multi-step reaction sequences that build upon a core scaffold. For instance, the synthesis of spirooxindole-based dual inhibitors, a class to which a compound designated "this compound (Compound 3b)" belongs, typically involves a [3+2] cycloaddition reaction. medchemexpress.com

Key Synthetic Intermediates and Reaction Conditions

The synthesis of dual EGFR/CDK2 inhibitors often relies on the preparation of key heterocyclic intermediates. For example, in the synthesis of spirooxindole derivatives, a crucial step is the one-pot, three-component reaction involving an isatin (B1672199) derivative, an amino acid, and a suitable dipolarophile. This reaction generates the characteristic spiro-pyrrolidinyl-oxindole core. nih.govnih.gov

Another example can be found in the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors. A common strategy involves the cyclocondensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or the corresponding ethyl carboxylates with various reagents to construct the fused pyrimidine (B1678525) ring. rsc.org The reaction conditions are optimized to ensure efficient formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which serves as a privileged structure in medicinal chemistry. rsc.org

Development of this compound Analogs

The discovery of a lead compound like this compound initiates a cascade of medicinal chemistry efforts aimed at developing analogs with enhanced activity, selectivity, and improved pharmacokinetic properties.

Exploration of Chemical Scaffolds

A variety of chemical scaffolds have been investigated for their potential as dual EGFR/CDK2 inhibitors. These diverse molecular frameworks provide different platforms for orienting key pharmacophoric groups to interact with the ATP-binding sites of both kinases.

| Chemical Scaffold | Key Features and Synthetic Approach | Reference(s) |

| Pyrazolo-pyrimidine | This scaffold is a bioisostere of adenine (B156593) and can mimic key ATP interactions. Synthesis often involves cyclocondensation reactions to build the fused ring system. rsc.orgnih.govresearchgate.net | rsc.orgnih.govresearchgate.net |

| Thiazolidinone | Thiazolidinone derivatives have been designed and synthesized as dual inhibitors, with some showing potent activity against both EGFR and CDK2. mdpi.comnih.gov | mdpi.comnih.gov |

| Spirooxindoles | These complex, three-dimensional structures are often synthesized via [3+2] cycloaddition reactions. They offer a unique spatial arrangement of substituents for kinase binding. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Pyrrolidine-carboxamide | Novel series of these derivatives have been developed and shown to exhibit dual inhibitory activity against EGFR and CDK2. nih.gov | nih.gov |

| Benzamide-chalcone | These compounds have been synthesized and evaluated for their potential as dual EGFR/CDK2 inhibitors, with some derivatives showing promising activity. | |

| Quinazoline (B50416) | The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors, and its derivatives have been explored for dual EGFR/CDK2 inhibition. |

Diversification Strategies for Enhanced Activity and Selectivity

Once a promising scaffold is identified, diversification strategies are employed to explore the structure-activity relationship (SAR) and improve the inhibitor's profile. This typically involves the introduction of a variety of substituents at different positions of the core scaffold. For instance, in the development of pyrazolo-pyrimidine inhibitors, substitutions at positions 4 and 6 have been shown to influence anticancer activity. mdpi.com Similarly, for indole-2-carboxamide derivatives, the presence of a phenethyl moiety has been found to be important for antiproliferative action. nih.gov

The goal of these modifications is to enhance binding affinity to the target kinases, often by forming additional hydrogen bonds or hydrophobic interactions within the ATP-binding pocket. Furthermore, by carefully tuning the electronic and steric properties of the substituents, it is possible to improve selectivity for EGFR and CDK2 over other kinases, thereby reducing the potential for off-target effects.

Medicinal Chemistry Approaches for Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a lead compound to generate a clinical candidate. For dual EGFR/CDK2 inhibitors, this process involves a multi-parameter optimization approach.

Key medicinal chemistry strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound and evaluation of the resulting analogs' biological activity to understand the relationship between chemical structure and inhibitory potency. For example, SAR analysis of thiazolidinone analogs indicated that compounds with a 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety exhibited higher antiproliferative activity. mdpi.com

Improving Physicochemical Properties: Modifications are made to enhance properties such as solubility, permeability, and metabolic stability, which are crucial for oral bioavailability and in vivo efficacy.

Reducing Off-Target Activity: Chemical modifications are made to minimize interactions with other proteins, particularly other kinases, to improve the safety profile of the inhibitor.

Computational Modeling: Molecular docking and other computational tools are often used to guide the design of new analogs by predicting their binding modes and affinities to the target kinases. researchgate.net

Through these iterative cycles of design, synthesis, and testing, medicinal chemists aim to develop dual EGFR/CDK2 inhibitors with a desirable balance of potency, selectivity, and drug-like properties.

Characterization of Novel this compound Derivatives

Following the successful synthesis of novel chemical scaffolds designed to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), a comprehensive characterization process is imperative. This stage is critical to confirm the identity and integrity of the synthesized molecules, ensuring that the compounds subjected to biological evaluation are well-defined entities. The characterization relies on a suite of advanced analytical techniques to elucidate the exact molecular structure, verify purity, and assess the stability of the newly developed derivatives. This foundational analysis underpins the reliability of subsequent structure-activity relationship (SAR) studies.